![molecular formula C23H32N4O4S2 B2719910 2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533906-64-8](/img/structure/B2719910.png)

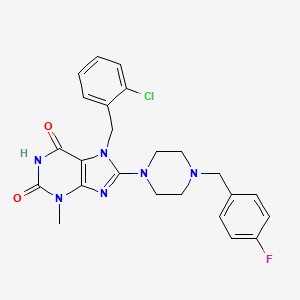

2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

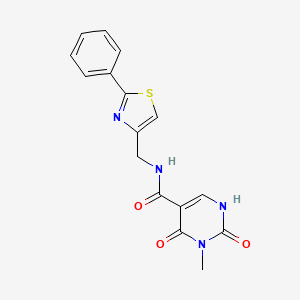

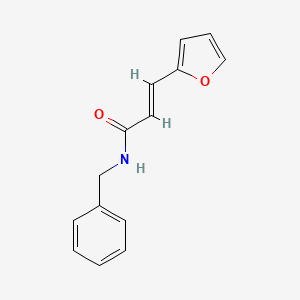

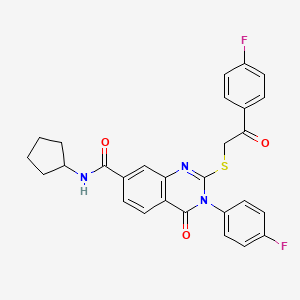

2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H32N4O4S2 and its molecular weight is 492.65. The purity is usually 95%.

BenchChem offers high-quality 2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Background: Pseudomonas aeruginosa is an opportunistic pathogen responsible for various infections, particularly in immunocompromised individuals. It employs a quorum sensing (QS) system to regulate virulence factor production and biofilm formation. The signal molecules PQS (Pseudomonas Quinolone Signal) and its precursor HHQ (4-hydroxy-2-heptylquinoline) play a crucial role in this system.

Compound Activity: The compound , “2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide,” has been investigated as a potential inhibitor of PqsD, the enzyme responsible for the final step in HHQ biosynthesis. Notably, it also inhibits FabH, an enzyme involved in fatty acid biosynthesis.

Mechanism of Action: Structural modifications have revealed that both the carboxylic acid ortho to the amide and the 3’-sulfonamide group are essential for binding. The compound does not directly interact with the active center of PqsD but instead occupies the ACoA channel, preventing substrate access to the active site. This binding mode was confirmed through surface plasmon resonance (SPR), site-directed mutagenesis studies, and molecular docking .

Antidiabetic Activity

Quinoline Schiff Base Derivatives: The compound class containing quinoline Schiff base derivatives has shown promise in antidiabetic research. Specifically, compounds like (E)-N′-(2,5-dihydroxybenzylidene)quinoline-6-carbohydrazide, (E)-N’-(2,3-dihydroxybenzylidene)quinoline-6-carbohydrazide, and (E)-N’-(2,4-dihydroxybenzylidene)quinoline-6-carbohydrazide exhibit activity against type II diabetes .

Antimalarial Drug Development

[1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides: Virtual library design led to the identification of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment. These compounds are being explored for their potential as antimalarial agents .

properties

IUPAC Name |

2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O4S2/c1-5-13-26-14-12-18-19(15-26)32-23(20(18)22(29)24-4)25-21(28)16-8-10-17(11-9-16)33(30,31)27(6-2)7-3/h8-11H,5-7,12-15H2,1-4H3,(H,24,29)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZTVPHEQPLJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2719841.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2719843.png)

![Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2719844.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2719849.png)